![molecular formula C29H25BrN2O4 B447074 10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B447074.png)
10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazepine core, which is known for its pharmacological properties, and a benzodioxole moiety, which is often found in bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of the benzodiazepine core and the introduction of the benzodioxole moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: The benzodiazepine core suggests potential pharmacological activity, making it a candidate for drug development.
Industry: The compound’s unique structure may find applications in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptor, which could influence its pharmacological effects. The benzodioxole moiety may also contribute to the compound’s activity by interacting with other molecular pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A related compound with a similar benzodioxole moiety.
5-(Bromomethyl)-1,3-benzodioxole: Another compound featuring the benzodioxole structure.
Methyl (6-bromo-1,3-benzodioxol-5-yl)acetate: A derivative with a similar core structure.
Uniqueness
10-benzoyl-11-(6-bromo-1,3-benzodioxol-5-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of a benzodiazepine core and a benzodioxole moiety, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C29H25BrN2O4 |
|---|---|
Peso molecular |
545.4g/mol |
Nombre IUPAC |
5-benzoyl-6-(6-bromo-1,3-benzodioxol-5-yl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H25BrN2O4/c1-29(2)14-21-26(23(33)15-29)27(18-12-24-25(13-19(18)30)36-16-35-24)32(22-11-7-6-10-20(22)31-21)28(34)17-8-4-3-5-9-17/h3-13,27,31H,14-16H2,1-2H3 |
Clave InChI |
NGSBXDCXCIRIMC-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5Br)OCO6)C(=O)C1)C |
SMILES canónico |
CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)C4=CC=CC=C4)C5=CC6=C(C=C5Br)OCO6)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


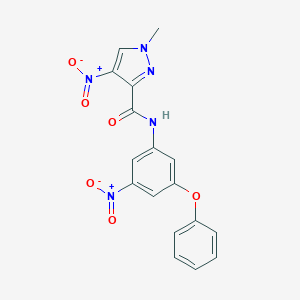
![N-{2-[2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B446993.png)
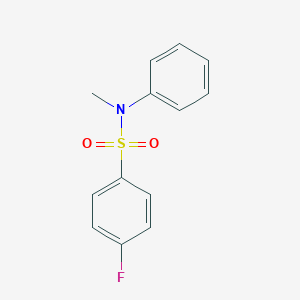
![2-(1,3-benzothiazol-2-yl)-4-({[3-(4-morpholinyl)propyl]imino}methyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B446998.png)
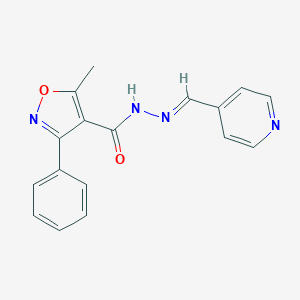
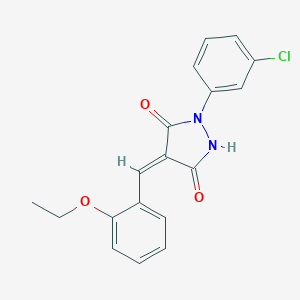
![N-{2-[2-(1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}-2-bromobenzamide](/img/structure/B447004.png)
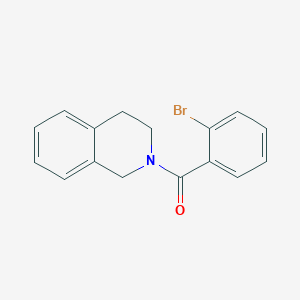
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B447009.png)
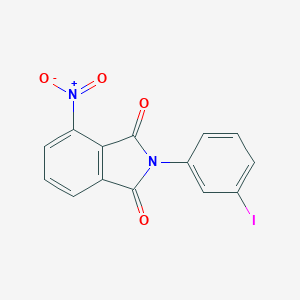
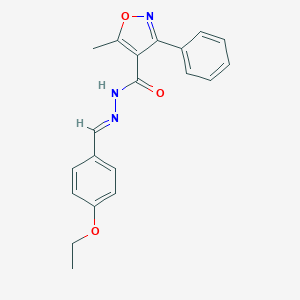
![2-(benzyloxy)-N'-[2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B447013.png)
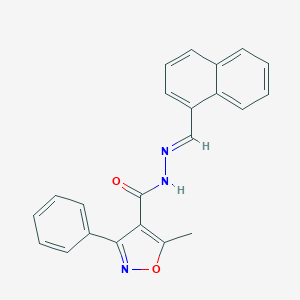
![2-[(E)-{[(5-METHYL-3-PHENYL-1,2-OXAZOL-4-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B447017.png)
